Cas no 1236259-24-7 (2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride)

2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride
- 2-Amino-N-(2-methoxyethyl)-3-methylbutanamidehydrochloride
- 2-amino-N-(2-methoxyethyl)-3-methylbutanamide;hydrochloride
- AKOS015848148
- A906917
- 1236259-24-7
-
- MDL: MFCD13562512
- インチ: InChI=1S/C8H18N2O2.ClH/c1-6(2)7(9)8(11)10-4-5-12-3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H
- InChIKey: CZYGUOMOQZTXGV-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(N)C(NCCOC)=O.[H]Cl
計算された属性
- せいみつぶんしりょう: 210.1135055g/mol
- どういたいしつりょう: 210.1135055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 137
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A045165-125mg |
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide Hydrochloride |
1236259-24-7 | 125mg |
$ 230.00 | 2022-06-08 | ||
Ambeed | A367959-1g |
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride |
1236259-24-7 | 95+% | 1g |
$168.0 | 2024-04-25 | |
Ambeed | A367959-5g |
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride |
1236259-24-7 | 95+% | 5g |
$504.0 | 2024-04-25 | |
TRC | A045165-250mg |
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide Hydrochloride |
1236259-24-7 | 250mg |
$ 375.00 | 2022-06-08 |
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochlorideに関する追加情報
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide Hydrochloride: A Comprehensive Overview
2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride, a compound with the CAS number 1236259-24-7, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an amino group, a methoxyethyl substituent, and a butanamide backbone. The hydrochloride salt form further enhances its stability and solubility, making it an ideal candidate for various applications.
The chemical structure of 2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride is a testament to its complexity and functionality. The molecule features a central butanamide chain, with a methyl group attached to the third carbon atom. This methyl substitution introduces steric effects that influence the compound's reactivity and selectivity. The amino group (-NH₂) at the second position adds nucleophilic properties, while the methoxyethyl (-OCH₂CH₂-) substituent introduces hydrophilic characteristics, enhancing solubility in polar solvents. These structural features collectively make the compound suitable for a wide range of chemical reactions and biological interactions.
Recent studies have highlighted the potential of 1236259-24-7 in drug development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the design of peptide analogs and inhibitors for enzyme targets. The compound's ability to form stable amide bonds makes it an excellent building block for constructing complex biomolecules. Furthermore, its hydrochloride salt form facilitates purification and crystallization processes, which are critical in pharmaceutical manufacturing.
In terms of physical properties, 1236259-24-7 exhibits a melting point of approximately 180°C and is soluble in water and common organic solvents such as ethanol and dimethylformamide (DMF). Its solubility profile makes it ideal for use in various laboratory settings, including chromatography and spectroscopy analyses. The compound's stability under standard storage conditions (room temperature and dry environment) ensures its suitability for long-term research applications.
The synthesis of 1236259-24-7 involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid derivative. This is followed by amidation using an appropriate amine source, such as 2-aminoethanol or its derivatives. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, reducing production costs and improving scalability.
One of the most promising applications of 1236259-24-7 lies in its use as a biological tool. Researchers have employed this compound as a substrate in enzymatic assays to study protease activity and specificity. Its unique structure allows for precise modulation of enzyme-substrate interactions, providing valuable insights into catalytic mechanisms. Additionally, the compound has been utilized in peptide synthesis to create bioactive sequences with tailored functionalities.
In the realm of materials science, 1236259-24-7 has shown potential as a precursor for advanced polymers and coatings. Its ability to form cross-linked networks through amide bond formation enables the creation of materials with enhanced mechanical properties and thermal stability. Recent studies have explored its use in 3D printing applications, where it serves as a key component in bioresorbable scaffolds for tissue engineering.
The toxicity profile of 1236259-24-7 has been extensively studied to ensure its safe handling in research and industrial settings. Acute toxicity tests indicate low toxicity levels when handled according to standard safety protocols. Chronic exposure studies are currently underway to assess long-term effects on cellular systems.
Looking ahead, the future of 1236259-24-7 appears bright, with ongoing research exploring its potential in emerging fields such as nanotechnology and green chemistry. Its versatility as both a chemical building block and a functional material makes it an invaluable asset for scientists across disciplines.
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